molecular formula C11H16OS B13251453 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol

Cat. No.: B13251453
M. Wt: 196.31 g/mol
InChI Key: IJTRSYIAOUVUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a thiophene ring substituted with a methyl group at the 5-position, attached to the cyclohexanol backbone at position 2. The compound’s structure combines the steric and electronic effects of the bicyclic system with the aromaticity and sulfur heteroatom of the thiophene moiety.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(5-methylthiophen-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H16OS/c1-8-6-9(7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3

InChI Key

IJTRSYIAOUVUNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2CCCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5-methylthiophene under specific conditions. The process may include:

    Grignard Reaction: Cyclohexanone reacts with a Grignard reagent derived from 5-methylthiophene.

    Reduction: The intermediate product is then reduced to form the final alcohol compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways, although specific details are not well-documented. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Unlike venlafaxine’s tertiary amino group (which enhances water solubility via protonation), the thiophene moiety may increase lipophilicity .

Physicochemical Properties

Substituents critically influence physical properties:

Compound Name Physical State Solubility Trends Acidity of –OH (pKa)
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol Likely oil/low-melting solid Moderate lipophilicity (thiophene) ~15–16 (estimated)
Sulfonyl cyclohexanols () Oily liquids Lower lipophilicity (polar sulfonyl group) ~12–13 (estimated)
Venlafaxine () Crystalline solid High water solubility (ionizable amine) ~9–10 (protonated amine)

Key Notes:

  • The electron-donating methyl thiophene group in the target compound may slightly increase the –OH acidity compared to unsubstituted cyclohexanol but less so than sulfonyl derivatives .

Spectroscopic Characteristics

NMR and MS data from analogs highlight substituent-driven shifts:

Compound Name Key NMR Signals (¹H, δ ppm) MS (HRMS)
Sulfonyl cyclohexanols () Cyclohexanol protons: 1.5–4.0 (m); SO₂Ar: 7.5–7.8 (d) m/z 296–312 [M + H]⁺
Thiophene-propanol () Thiophene H: 6.5–7.0 (m); CH₃: 2.4 (s) LRMS: m/z 280 [M + H]⁺
Target Compound (Inferred) Thiophene H: ~6.8 (d, J = 3 Hz); CH₃: 2.5 (s) Expected m/z: 224.10 (C₁₁H₁₆O₂S)

Spectroscopic Insights :

  • The thiophene protons in the target compound would likely resonate downfield (δ 6.5–7.0) due to aromatic deshielding, while the methyl group would appear as a singlet near δ 2.5 .

Biological Activity

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14OS
  • Molecular Weight : 194.29 g/mol
  • IUPAC Name : 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol
  • CAS Number : Not specified in the sources.

The biological activity of 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene ring enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to pain, inflammation, or cancer.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds with thiophene moieties have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and the mitochondrial pathway .

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial activityShowed effective inhibition against gram-positive bacteria at low concentrations.
Study BAssess anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.

In Vitro Studies

Several studies have focused on the biological activity of similar compounds, indicating that structural modifications can significantly influence their efficacy:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiophene ring can modulate biological activity, enhancing potency against specific targets .
  • Cytotoxicity Assays : Compounds were evaluated using MTT assays across various cancer cell lines, demonstrating selective cytotoxicity profiles.

In Vivo Studies

Limited in vivo studies have been conducted on 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol specifically; however, related compounds have shown promising results in animal models:

  • Tumor Growth Inhibition : Animal studies indicated that similar thiophene-containing compounds could reduce tumor size and metastasis in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.